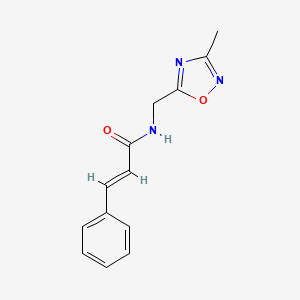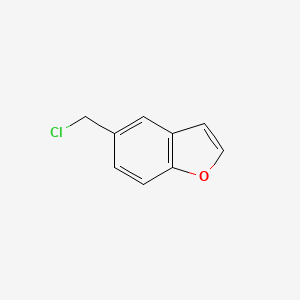
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide, which is an organic sulfur compound. The sulfonamide functional group is characterized by the structure R−S(=O)2−NR2, where it consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Sulfonamides are known for their medicinal uses, particularly as antibiotics.
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with an amine. A base such as pyridine is often added to absorb the HCl that is generated during the reaction .Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group connected to an amine group. The sulfonyl group can refer to a functional group found primarily in sulfones, or to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Wissenschaftliche Forschungsanwendungen
Synthesis and Pro-apoptotic Effects
Compounds bearing sulfonamide fragments have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds, including ones similar in structure to the compound of interest, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting a potential for cancer therapy through the activation of apoptotic pathways (Cumaoğlu et al., 2015).
Diels–Alder Reactions
Research on N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding derivatives has contributed to the synthesis of tetrahydroquinoline and quinoline derivatives through Diels–Alder reactions. This demonstrates the compound's relevance in synthetic organic chemistry, providing a pathway for the creation of complex molecular structures (Consonni et al., 1996).
Intramolecular Substitution and Cyclization
Intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has been used to synthesize 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing the compound's utility in generating fluorinated heterocycles, which are of interest for their potential pharmacological properties (Ichikawa et al., 2006).
Protein Kinase C Inhibition
Isoquinolinesulfonamide compounds, such as 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, have been identified as inhibitors of protein kinase C, indicating their potential use in the study of protein kinase C's biological functions and in tissue experiments due to their fluorescent properties (Hagiwara et al., 1988).
Antimicrobial Activity
The synthesis and characterization of novel sulfonamides and their metal complexes have shown significant antimicrobial activity against various strains of bacteria and fungi. This suggests the compound's potential as a framework for developing new antimicrobial agents (Vanparia et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZDXBAHZVPENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

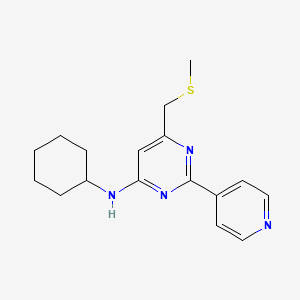
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
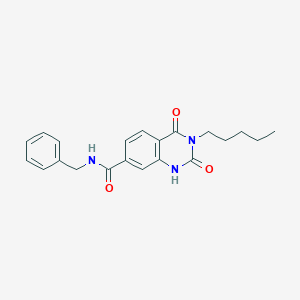

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)
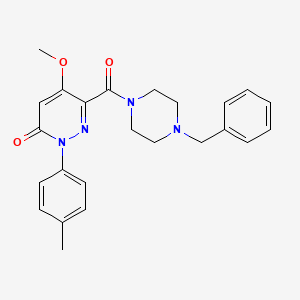
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)
